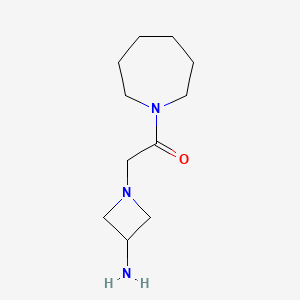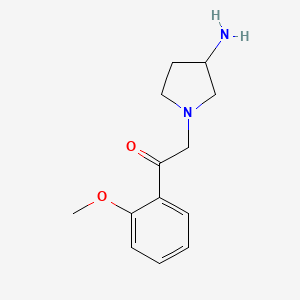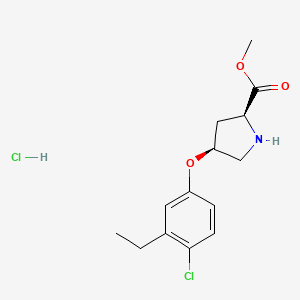
2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one
Descripción general
Descripción
“2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.3 g/mol . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The only physical property I found is its molecular weight, which is 211.3 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Novel Compounds
- A study on the Design, Synthesis, and Biological Evaluation of Novel Heterocyclic Compounds involved the synthesis of novel compounds with potential herbicidal activities. The research focused on the creation of new chemical entities by synthesizing and evaluating their structures and potential biological activities. Although this study did not directly mention "2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one," it provides an example of how related compounds can be synthesized and tested for their biological applications, such as herbicidal activity (Wang et al., 2006).
Phosphine-Catalyzed Reactions for Synthesis
- Research on Phosphine-Catalyzed α-Umpolung-Aldol Reaction highlights a novel methodology for constructing benzo[b]azepin-3-ones, which shares a structural motif with azetidines and azepanes. This process involves a unique reaction pathway that enables the synthesis of complex structures, potentially opening new avenues for creating compounds with specific functions, including those related to "2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one" (Zhang et al., 2019).
Enantiospecific Synthesis of Nucleoside Analogs
- Another study focused on the Enantiospecific Synthesis of Nucleoside Analogs . It involved synthesizing nucleoside analogs with an azetidine ring, aiming to explore their potential as antiviral agents. This research is relevant for understanding the broader scope of applications for azetidine-containing compounds in medicinal chemistry (Hosono et al., 1994).
Microwave-Assisted Synthesis of Heterocyclic Compounds
- The Microwave Assisted Rapid and Efficient Synthesis of Nitrogen and Sulfur Containing Heterocyclic Compounds study demonstrates the use of microwave-assisted synthesis techniques to rapidly and efficiently create a series of nitrogen and sulfur-containing heterocyclic compounds. This approach can be relevant for synthesizing structurally complex and diverse compounds, including those similar to "2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one," showcasing the potential for innovative methods in compound synthesis (Mistry & Desai, 2006).
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(azepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10-7-13(8-10)9-11(15)14-5-3-1-2-4-6-14/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFBRHNKHKYDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)
![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)
![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)
![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)


![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)